molecular formula C14H14ClN3O2S3 B2471022 5-chloro-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034633-46-8

5-chloro-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2471022
CAS No.: 2034633-46-8
M. Wt: 387.92
InChI Key: SKUPNFZVEBETMN-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14ClN3O2S3 and its molecular weight is 387.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Researchers have explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to discover new antibacterial agents. These studies indicate the potential of sulfonamide derivatives in combating bacterial infections by synthesizing compounds with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013; El‐Emary, Al-muaikel, & Moustafa, 2002).

Antiglaucoma Activity

The derivatives of sulfonamides have been evaluated for their potential in treating glaucoma. A specific study focused on pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, demonstrating significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting their utility in antiglaucoma therapies (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Anticancer Activity

Sulfonamide derivatives have also been synthesized and evaluated for their anticancer activities. Notable studies have synthesized novel sulfonamide derivatives, showing promising results against various cancer cell lines, underscoring the potential of these compounds in anticancer therapies (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015; Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antitubercular Activity

The potential of sulfonamide derivatives as antitubercular agents has been explored through the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives. Molecular docking studies against Mycobacterium tuberculosis enzymes suggest the effectiveness of these compounds in antitubercular therapy (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Properties

IUPAC Name

5-chloro-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S3/c1-10-9-11(12-3-2-8-21-12)17-18(10)7-6-16-23(19,20)14-5-4-13(15)22-14/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUPNFZVEBETMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.